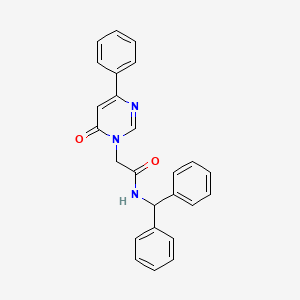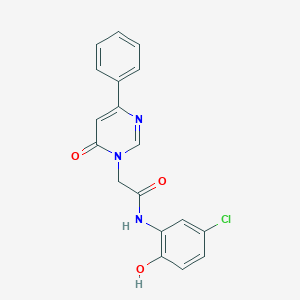
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide, or PPD-EA, is a small molecule inhibitor of the protein kinase C (PKC) family of enzymes. It was first synthesized in 1995 by Dr. Toshio Sakamoto and colleagues, and has since been studied extensively for its potential biological applications. PPD-EA has been shown to inhibit PKC activity both in vitro and in vivo, and has been used in a wide range of scientific research applications.
Wissenschaftliche Forschungsanwendungen
PPD-EA has been used in a wide range of scientific research applications, including studies of cell signaling pathways, cellular responses to stress, and the regulation of gene expression. It has also been used to study the role of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide in tumorigenesis and the development of drug resistance in cancer cells. Additionally, PPD-EA has been used to investigate the role of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide in the regulation of cell cycle progression, cell death, and inflammation.
Wirkmechanismus
PPD-EA is a small molecule inhibitor of the protein kinase C (2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide) family of enzymes. It binds to the ATP-binding pocket of the enzyme and prevents the binding of ATP, thus inhibiting the activity of the enzyme. This inhibition of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide activity can lead to a variety of cellular effects, depending on the cell type and the specific 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide isoform that is targeted.
Biochemical and Physiological Effects
PPD-EA has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the activity of several different 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide isoforms, including 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamideα, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamideβ, and 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamideε. This inhibition of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide activity can lead to a variety of cellular effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of cell migration. Additionally, PPD-EA has been shown to have anti-inflammatory and anti-tumorigenic effects in vivo, and to be able to modulate the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
PPD-EA has several advantages as an inhibitor of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide activity in laboratory experiments. It is a small molecule, which makes it easy to administer and has a low toxicity profile. Additionally, it is highly specific for 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide isoforms, and can be used to selectively target specific isoforms. However, it also has several limitations. For example, it is relatively expensive, and its effects are relatively short-lived. Additionally, it is not suitable for long-term experiments, as it is rapidly metabolized by the body.
Zukünftige Richtungen
Given the potential of PPD-EA as an inhibitor of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide activity, there are several potential future directions for research. For example, further research could be done to investigate the potential of PPD-EA as an anti-cancer drug, as well as its potential to modulate the expression of certain genes. Additionally, further research could be done to investigate the potential of PPD-EA to modulate the activity of other enzymes, and its potential to be used as a tool for studying other cellular processes. Finally, further research could be done to investigate the potential of PPD-EA to be used as a tool for drug discovery and development.
Synthesemethoden
PPD-EA is synthesized by a two-step process. The first step is the preparation of the starting material, 6-oxo-4-phenyl-1,6-dihydropyrimidine, which is prepared by a reaction between benzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide. The second step is the reaction of the starting material with 2-phenylethylamine in the presence of sodium ethoxide, which produces the desired product, PPD-EA.
Eigenschaften
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(21-12-11-16-7-3-1-4-8-16)14-23-15-22-18(13-20(23)25)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHLBWSQZHGGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-phenethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6541374.png)
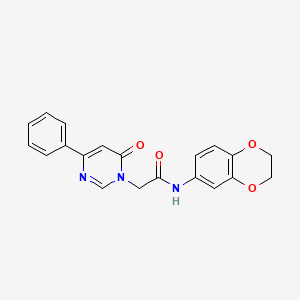
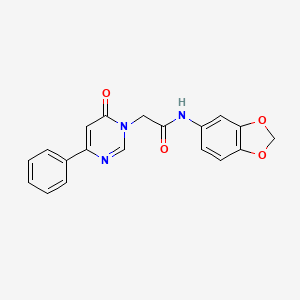
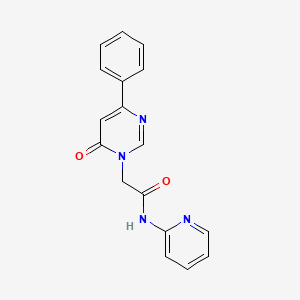
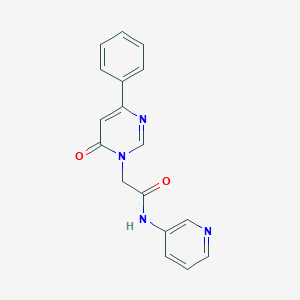
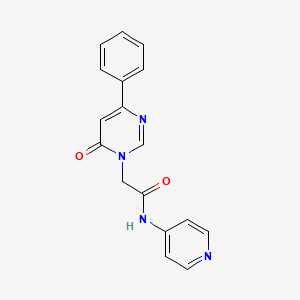
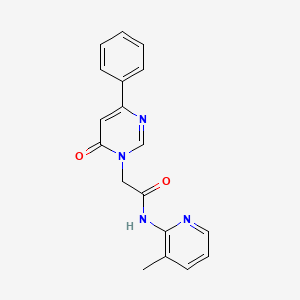
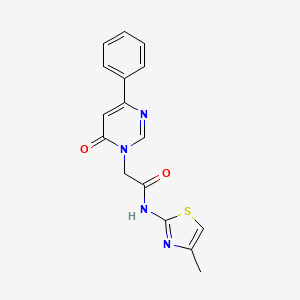
![ethyl 2-{2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]-1,3-thiazol-4-yl}acetate](/img/structure/B6541425.png)
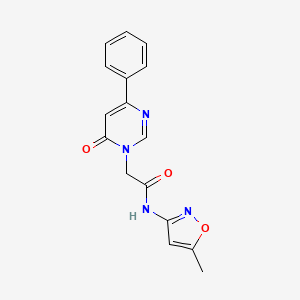
![N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541428.png)
